3-(Dimethylphosphoryl)thietan-3-amine hydrochloride
Description
3-(Dimethylphosphoryl)thietan-3-amine hydrochloride is a structurally unique compound featuring a strained three-membered thietane ring fused with a dimethylphosphoryl group and an amine functionality. The molecular formula is C₅H₁₁ClNO₂PS, combining a sulfur-containing heterocycle with a phosphoryl group, which confers distinct electronic and steric properties. This compound is primarily utilized in pharmaceutical research as a precursor for neuroactive agents and enzyme inhibitors due to its ability to modulate receptor interactions [1].
Properties
Molecular Formula |
C5H13ClNOPS |
|---|---|
Molecular Weight |
201.66 g/mol |
IUPAC Name |
3-dimethylphosphorylthietan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12NOPS.ClH/c1-8(2,7)5(6)3-9-4-5;/h3-4,6H2,1-2H3;1H |
InChI Key |
AYZHFRCADFWBEW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1(CSC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)thietan-3-amine hydrochloride typically involves the reaction of thietan-3-amine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)thietan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and phosphines.
Substitution: Various substituted thietan-3-amine derivatives.
Scientific Research Applications
3-(Dimethylphosphoryl)thietan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)thietan-3-amine hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness arises from its thietane ring and phosphoryl group. Below is a detailed comparison with structurally or functionally related compounds:
Thietane Ring Derivatives
Thietan-3-amine Hydrochloride (C₃H₈ClNS)
- Structure : Contains a thietane ring with an amine group at position 3.
- Key Differences : Lacks the dimethylphosphoryl group, resulting in reduced steric hindrance and electronic withdrawal.
3-Methylthietan-3-amine Hydrochloride
- Structure : Features a methyl group instead of the phosphoryl moiety.
- Impact : The methyl group increases lipophilicity but reduces hydrogen-bonding capacity compared to the phosphoryl group, limiting its utility in polar biological environments [5].
Phosphorylated Heterocycles
3-(Dimethylphosphoryl)oxetan-3-amine Hydrochloride
- Structure : Replaces the thietane ring with a four-membered oxetane ring.
- Comparison :
- Ring Strain : Thietane (3-membered) has higher ring strain than oxetane (4-membered), leading to greater reactivity in ring-opening reactions.
- Electronic Effects : The sulfur atom in thietane enhances electron-withdrawing effects, while oxetane’s oxygen provides weaker stabilization.
- Applications : Oxetane derivatives are more stable in metabolic pathways but less effective in targeting sulfur-dependent enzymes [6].
3-(Dimethylphosphoryl)azetidin-3-amine Hydrochloride
- Structure : Azetidine (4-membered nitrogen-containing ring) with a phosphoryl group.
- Comparison :
- Basicity : The amine in azetidine is more basic due to reduced ring strain, altering its interaction with acidic biological targets.
- Bioavailability : Azetidine’s larger ring size improves solubility but reduces blood-brain barrier penetration compared to thietane derivatives [8].
Data Tables: Structural and Functional Properties
Table 1: Structural Comparison of Thietane Derivatives
| Compound Name | Ring Size | Substituent | LogP | Bioactivity Target |
|---|---|---|---|---|
| Thietan-3-amine hydrochloride | 3 | -NH₂·HCl | -0.5 | Heterocyclic synthesis |
| 3-(Dimethylphosphoryl)thietan-3-amine HCl | 3 | -PO(OCH₃)₂, -NH₂·HCl | 1.2 | Enzyme inhibition, Neuroreceptors |
| 3-Methylthietan-3-amine hydrochloride | 3 | -CH₃, -NH₂·HCl | 0.8 | Antimicrobial agents |
Table 2: Pharmacokinetic Properties of Phosphorylated Compounds
| Compound Name | Metabolic Stability (t₁/₂) | Plasma Protein Binding (%) | CNS Penetration |
|---|---|---|---|
| 3-(Dimethylphosphoryl)thietan-3-amine HCl | 2.1 h | 85% | High |
| 3-(Dimethylphosphoryl)oxetan-3-amine HCl | 4.8 h | 72% | Moderate |
| 3-(Dimethylphosphoryl)azetidin-3-amine HCl | 3.5 h | 78% | Low |
Reactivity in Ring-Opening Reactions
The thietane ring in 3-(dimethylphosphoryl)thietan-3-amine hydrochloride undergoes rapid ring-opening under nucleophilic conditions (e.g., with thiols or amines), forming stable adducts. This reactivity is exploited in prodrug design, where the compound releases active agents in reducing environments (e.g., tumor tissues) [6].
Biological Activity
3-(Dimethylphosphoryl)thietan-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H12ClN2O2PS
- Molecular Weight : 202.65 g/mol
This compound features a thietan ring, which contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent and its effects on various cellular processes.
Antitumor Activity
Recent research has highlighted the compound's ability to induce apoptosis in cancer cell lines. For instance, studies have shown that treatment with this compound leads to significant increases in apoptosis rates in K562 cells (human chronic myeloid leukemia cells). The mechanism appears to involve modulation of apoptosis-related proteins such as Bcl-2 and Bax.
| Concentration (µM) | Total Apoptosis Rate (%) | Bcl-2 Expression | Bax Expression |
|---|---|---|---|
| 0 | 5.0 | High | Low |
| 10 | 9.64 | Moderate | Increased |
| 12 | 16.59 | Decreased | Increased |
| 14 | 37.72 | Very Low | High |
The data indicates a dose-dependent increase in apoptosis, suggesting that higher concentrations of the compound enhance its efficacy against cancer cells by promoting pro-apoptotic pathways while inhibiting anti-apoptotic signals .
The proposed mechanism by which this compound exerts its biological effects involves the modulation of the p53/MDM2 pathway. Research indicates that the compound can up-regulate p53 levels while down-regulating MDM2, disrupting their interaction and leading to increased transcription of pro-apoptotic genes .
Case Studies and Research Findings
-
Cell Cycle Analysis : In addition to its apoptotic effects, this compound has been shown to affect cell cycle distribution. Flow cytometry analysis revealed that treatment with varying concentrations led to an increase in the G0/G1 phase population, indicating cell cycle arrest.
This suggests that the compound may hinder cancer cell proliferation by inducing cell cycle arrest .
Treatment (µM) G0/G1 Phase (%) S Phase (%) Control 29.4 50.6 10 31.8 48.4 12 36.4 45.0 14 41.1 40.0 - In Vivo Studies : While in vitro studies provide valuable insights, further investigations are necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies could help establish therapeutic windows and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
